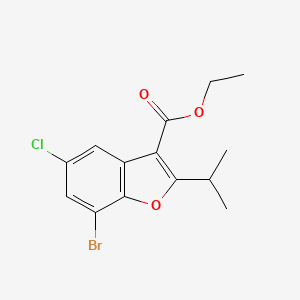
Ethyl 7-bromo-5-chloro-2-isopropylbenzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-bromo-5-chloro-2-isopropylbenzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-bromo-5-chloro-2-isopropylbenzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination and chlorination of a benzofuran derivative, followed by esterification to introduce the ethyl carboxylate group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 7-bromo-5-chloro-2-isopropylbenzofuran-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Ester Hydrolysis: The ethyl carboxylate group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, can facilitate ester hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Aplicaciones Científicas De Investigación
Ethyl 7-bromo-5-chloro-2-isopropylbenzofuran-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Ethyl 7-bromo-5-chloro-2-isopropylbenzofuran-3-carboxylate exerts its effects depends on its interaction with molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity to certain receptors or enzymes, influencing biochemical pathways. The isopropyl group may also play a role in modulating the compound’s hydrophobicity and overall molecular interactions.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 5-chloro-2-isopropylbenzofuran-3-carboxylate: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
Ethyl 7-bromo-2-isopropylbenzofuran-3-carboxylate: Lacks the chlorine atom, affecting its overall properties.
Ethyl 7-bromo-5-chloro-2-methylbenzofuran-3-carboxylate: Contains a methyl group instead of an isopropyl group, altering its steric and electronic characteristics.
Uniqueness
Ethyl 7-bromo-5-chloro-2-isopropylbenzofuran-3-carboxylate is unique due to the specific combination of bromine, chlorine, and isopropyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H14BrClO3 |
|---|---|
Peso molecular |
345.61 g/mol |
Nombre IUPAC |
ethyl 7-bromo-5-chloro-2-propan-2-yl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C14H14BrClO3/c1-4-18-14(17)11-9-5-8(16)6-10(15)13(9)19-12(11)7(2)3/h5-7H,4H2,1-3H3 |
Clave InChI |
GQUZYUUKCRNDPL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(OC2=C1C=C(C=C2Br)Cl)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















